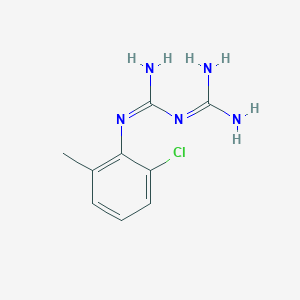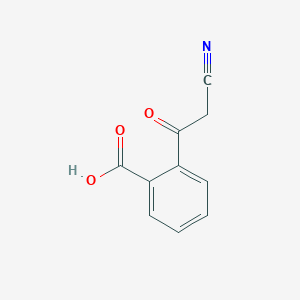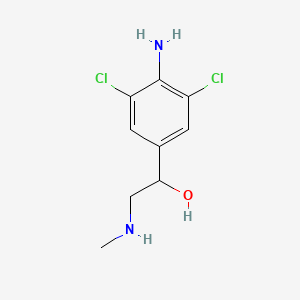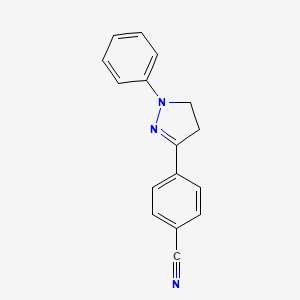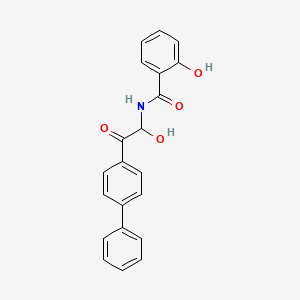
Perchloric acid--2-aminoethan-1-ol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perchloric acid–2-aminoethan-1-ol (1/1) is a chemical compound formed by the combination of perchloric acid and 2-aminoethan-1-ol in a 1:1 molar ratio
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of perchloric acid–2-aminoethan-1-ol (1/1) typically involves the reaction of perchloric acid with 2-aminoethan-1-ol. The reaction is carried out under controlled conditions to ensure the correct stoichiometry and to prevent any side reactions. The general reaction can be represented as:
HClO4+HOCH2CH2NH2→HOCH2CH2NH3+ClO4−
Industrial Production Methods
In an industrial setting, the production of perchloric acid–2-aminoethan-1-ol (1/1) involves the careful handling of perchloric acid due to its highly reactive and potentially explosive nature. The process typically includes the use of specialized equipment to control the reaction environment and ensure safety.
Analyse Chemischer Reaktionen
Types of Reactions
Perchloric acid–2-aminoethan-1-ol (1/1) can undergo various chemical reactions, including:
Neutralization Reactions: The compound can react with bases to form salts.
Oxidation-Reduction Reactions: Due to the presence of perchloric acid, the compound can participate in redox reactions.
Substitution Reactions: The amino group in 2-aminoethan-1-ol can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Neutralization: Typically involves the use of strong bases such as sodium hydroxide or potassium hydroxide.
Oxidation-Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, neutralization with sodium hydroxide would yield sodium perchlorate and 2-aminoethanol.
Wissenschaftliche Forschungsanwendungen
Perchloric acid–2-aminoethan-1-ol (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in various chemical syntheses and analytical procedures.
Biology: Employed in the preparation of buffer solutions and as a stabilizing agent for certain biological samples.
Medicine: Investigated for potential use in drug formulation and delivery systems.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of perchloric acid–2-aminoethan-1-ol (1/1) involves the interaction of the perchlorate ion with various molecular targets. The perchlorate ion is a strong oxidizing agent, which can lead to the oxidation of organic and inorganic substrates. The aminoethanol component can act as a nucleophile, participating in various substitution and addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethanolamine (2-aminoethanol): Similar in structure but lacks the perchlorate component.
Triethanolamine: Contains three ethanolamine units but does not have the perchlorate ion.
Diethanolamine: Contains two ethanolamine units and is used in similar applications.
Uniqueness
Perchloric acid–2-aminoethan-1-ol (1/1) is unique due to the presence of the perchlorate ion, which imparts strong oxidizing properties and enhances its reactivity compared to other ethanolamine derivatives.
Eigenschaften
CAS-Nummer |
38092-76-1 |
|---|---|
Molekularformel |
C2H8ClNO5 |
Molekulargewicht |
161.54 g/mol |
IUPAC-Name |
2-aminoethanol;perchloric acid |
InChI |
InChI=1S/C2H7NO.ClHO4/c3-1-2-4;2-1(3,4)5/h4H,1-3H2;(H,2,3,4,5) |
InChI-Schlüssel |
DSEOTRMJCQLEIV-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N.OCl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propen-1-one, 1-[1,1'-biphenyl]-4-yl-3-(3,4-dimethoxyphenyl)-](/img/structure/B14671013.png)
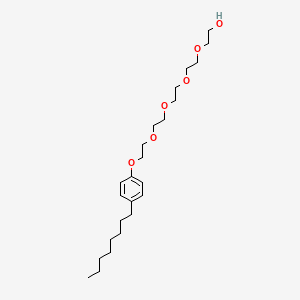

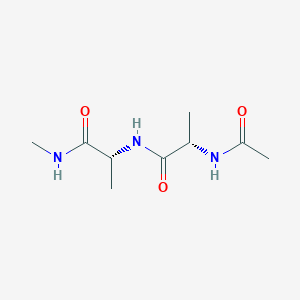
![2-{(E)-[(1-Methyl-1H-pyrrol-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14671021.png)
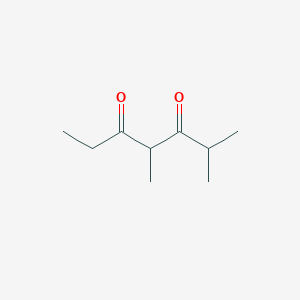

![4-Chloro-N-[(2H-pyrrol-2-ylidene)methyl]aniline](/img/structure/B14671036.png)
